N-(1-azepanyl)-2-fluorobenzamide

Description

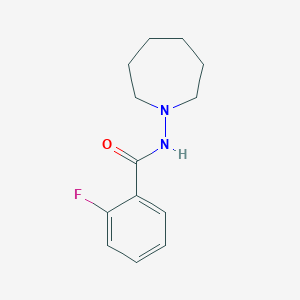

N-(1-azepanyl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a seven-membered azepane ring attached to the amide nitrogen. The compound combines a 2-fluorobenzoyl group with a saturated azepane moiety, which may confer unique conformational flexibility and hydrogen-bonding capabilities compared to smaller cyclic amines (e.g., piperidine) or aromatic substituents. Fluorine at the benzamide ortho position is known to enhance metabolic stability, influence electronic properties, and participate in non-covalent interactions (e.g., C-F⋯H or C-F⋯π) that stabilize crystal packing or ligand-receptor binding .

Properties

Molecular Formula |

C13H17FN2O |

|---|---|

Molecular Weight |

236.28 g/mol |

IUPAC Name |

N-(azepan-1-yl)-2-fluorobenzamide |

InChI |

InChI=1S/C13H17FN2O/c14-12-8-4-3-7-11(12)13(17)15-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-10H2,(H,15,17) |

InChI Key |

HCEUPXHUECCPBR-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)NC(=O)C2=CC=CC=C2F |

Canonical SMILES |

C1CCCN(CC1)NC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Analogs :

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) :

- Structure : Features a difluorophenyl group instead of azepane.

- Crystal Packing : Exhibits 1D chains via N-H⋯O hydrogen bonds (N1⋯O1 = 3.054 Å) and C-H⋯F interactions (H⋯F = 2.51–2.56 Å), forming an aR₂²(12) synthon. Aromatic rings are nearly coplanar but deviate by ~23° due to amide plane distortion .

- Melting Point : 100–102°C .

N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) :

- Structure : Substituted with a benzothiazole ring, introducing aromatic heterocyclic character.

- Characterization : Confirmed via GC-MS, NMR, and X-ray diffraction. The benzothiazole group may enhance π-stacking interactions compared to azepane .

N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide :

- Structure : Piperidine (six-membered ring) with a benzyl substituent.

- Biological Activity : High sigma receptor affinity (Ki = 3.4 nM) due to the basic amine and fluorobenzamide pharmacophore .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

- Structure : Aliphatic hydroxyl and tertiary-butyl groups.

- Functionality : Serves as an N,O-bidentate directing group for metal-catalyzed C–H functionalization, a role less likely for azepane due to its reduced Lewis basicity .

Table 1: Structural and Physicochemical Properties

Hydrogen Bonding and Conformational Analysis

- Fo23 vs.

- Piperidine vs. Azepane :

Piperidine derivatives (e.g., ) show rigid, chair-configured rings ideal for receptor binding. Azepane’s larger ring could adopt boat or twist-chair conformations, altering binding pocket compatibility .

Table 2: Hydrogen-Bonding Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.